N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-methylphenoxy)acetamide

Description

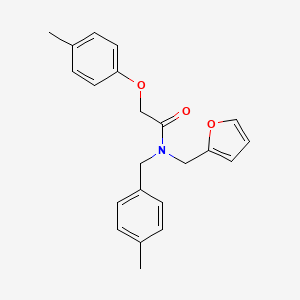

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2-(4-methylphenoxy)acetamide backbone substituted with a furan-2-ylmethyl group and a 4-methylbenzyl group.

The furan moiety introduces electron-rich aromaticity, which may influence solubility, reactivity, and intermolecular interactions. The 4-methylbenzyl substituent adds steric bulk, which could affect binding interactions in biological systems .

Properties

Molecular Formula |

C22H23NO3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C22H23NO3/c1-17-5-9-19(10-6-17)14-23(15-21-4-3-13-25-21)22(24)16-26-20-11-7-18(2)8-12-20/h3-13H,14-16H2,1-2H3 |

InChI Key |

UFXVUSIBUWFHDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C |

Origin of Product |

United States |

Biological Activity

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of acetamides. Its unique structural features, including a furan ring, a methylbenzyl group, and a phenoxy acetamide moiety, suggest potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C22H23NO3

- Molecular Weight : 349.4 g/mol

The compound's structure is characterized by specific functional groups that contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds related to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against a range of bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Properties : Research indicates that structural analogs have demonstrated cytotoxic effects against cancer cell lines, highlighting their potential in cancer therapy.

- Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(furan-2-ylmethyl)-N-(4-nitrobenzyl)-2-(4-chlorophenoxy)acetamide | Structure | Contains a nitro group which may enhance biological activity against specific targets. |

| N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide | Structure | Pyridine ring may confer different electronic properties affecting reactivity and biological interactions. |

| 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide | Structure | Bromine substituent allows for unique reactivity patterns not present in other derivatives. |

The structural diversity among these compounds suggests that modifications can lead to enhanced efficacy against specific biological targets while minimizing side effects.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various derivatives of furan-based acetamides, finding significant activity against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was linked to increased membrane permeability in bacterial cells.

-

Cytotoxicity Against Cancer Cells :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve apoptosis induction via mitochondrial pathways.

-

Anti-inflammatory Mechanisms :

- Research indicated that certain furan derivatives could inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-methylphenoxy)acetamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth. For instance, derivatives of acetamides have shown promising results against various cancer cell lines, suggesting that this compound may possess similar therapeutic potential .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects. Research on related acetamides has demonstrated their ability to combat both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is believed to enhance the compound's interaction with bacterial enzymes, leading to increased efficacy against infections .

Pharmacological Applications

2.1 Melatonin Receptor Agonism

Compounds related to this compound have been investigated for their activity as melatonin receptor agonists. These compounds can modulate sleep patterns and possess potential applications in treating sleep disorders and circadian rhythm disturbances .

2.2 Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of furan-containing compounds. Preliminary studies suggest that this compound may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Tools

3.1 Enzyme Inhibition Studies

The unique structure of this compound makes it a valuable tool for studying enzyme inhibition mechanisms. Its ability to bind to specific enzymes can provide insights into metabolic pathways and the development of new inhibitors for therapeutic use .

Data Table: Summary of Applications

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- Structure : Features a pyrazolyl and thiophen-2-ylmethyl group instead of furan-2-ylmethyl.

- Applications : Approved as a GRAS flavoring agent (FEMA 4809) with cooling sensation properties.

- Safety: Non-genotoxic; acute dietary exposure estimated at 0.08 mg/kg bw for children .

N-(3-(4-Chlorophenyl)-1-(4-methylbenzyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide

- Structure : Contains a 4-methylbenzyl group and chlorophenyl substituent but lacks the furan moiety.

- Synthesis : Prepared via NaH-mediated cyclization (59% yield).

- Activity : Demonstrates antimicrobial properties, suggesting the 4-methylbenzyl group may enhance bioactivity .

- Key Differences: The chlorophenyl group increases polarity (Rf = 0.33) compared to the target compound’s methylphenoxy group .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Structure : Substituted with a benzothiazole ring and trifluoromethyl group.

- Applications : Explored in pharmaceutical chemistry for its electron-withdrawing substituents.

- Key Differences : The benzothiazole core enhances rigidity and metabolic resistance compared to the furan-containing target compound .

Key Observations :

- Bulky substituents (e.g., 4-methylbenzyl) may reduce yields compared to simpler alkylamines (e.g., n-butyl in compound 30).

- The furan group’s electron-rich nature could lower melting points relative to chlorophenyl or nitro-substituted analogs .

Physicochemical Properties

| Property | Target Compound (Estimated) | FL-no: 16.133 | N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide |

|---|---|---|---|

| Molecular Weight | ~355 g/mol | 397.29 g/mol | 327.75 g/mol |

| LogP (XLogP3) | ~3.5 | 2.8 | 2.2 |

| Hydrogen Bond Acceptors | 4 | 7 | 7 |

| Rotatable Bonds | 8 | 9 | 6 |

Key Differences :

- The furan and methylphenoxy groups in the target compound likely increase lipophilicity (LogP ~3.5) compared to sulfonamide-containing analogs (LogP ~2.2) .

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity of N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-methylphenoxy)acetamide?

Answer:

To confirm structural integrity and purity, a combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential. For NMR analysis, focus on key signals:

- Aromatic protons (6.5–8.0 ppm for furan and benzyl groups) and methyl groups (2.0–2.5 ppm).

- Acetamide carbonyl (~170 ppm in 13C NMR).

IR spectroscopy should confirm C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹). HRMS validates the molecular ion peak (e.g., [M+H]+) against the theoretical mass. For complex spectra, 2D NMR techniques (COSY, HSQC) resolve overlapping signals .

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Amide bond formation between furan-2-ylmethylamine and 4-methylbenzylamine precursors via coupling reagents (e.g., EDC/HOBt).

Etherification of the phenoxy group using a Williamson ether synthesis approach.

Optimization strategies :

- Catalyst screening : Use palladium or copper catalysts for cross-coupling steps (e.g., Ullmann coupling) to improve yield .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Temperature control : Maintain 60–80°C for amide coupling to minimize side reactions .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

Contradictions may arise from rotamers , solvent effects , or impurities . Methodological approaches include:

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the acetamide group).

- Deuterated solvent comparison : Test in CDCl3 vs. DMSO-d6 to assess hydrogen bonding effects.

- Spiking experiments : Add authentic samples of suspected impurities to confirm co-elution in HPLC .

Advanced: What strategies are effective in elucidating the biological activity mechanism of this compound?

Answer:

Given its structural complexity, employ:

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using software (AutoDock Vina).

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme inhibition : Monitor activity via fluorometric or colorimetric readouts (e.g., NADH depletion for oxidoreductases).

- Metabolite profiling : LC-MS/MS to identify bioactive metabolites .

Basic: What functional groups in this compound influence its reactivity?

Answer:

Key functional groups include:

- Furan ring : Prone to electrophilic substitution (e.g., nitration, halogenation).

- Acetamide moiety : Hydrolyzes under acidic/basic conditions to carboxylic acid.

- Methylphenoxy group : Participates in π-π stacking interactions with aromatic residues in enzymes .

Advanced: How to design experiments to assess the compound’s stability under various conditions (pH, temperature)?

Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24h) and analyze by HPLC for degradation products.

- Thermal stress : Heat at 80°C for 48h; monitor via TGA/DSC for phase transitions.

- Light exposure : UV-vis spectroscopy to detect photodegradation (λmax ~250–300 nm).

- Long-term stability : Store at 4°C, 25°C, and 40°C with 75% RH; sample monthly for 6 months .

Basic: What analytical techniques are critical for monitoring reaction progress during synthesis?

Answer:

- TLC : Use silica plates with UV254 detection; mobile phase (e.g., ethyl acetate/hexane 3:7).

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA); track retention time (~8–12 min).

- In situ IR : Monitor carbonyl formation (1650–1700 cm⁻¹) in real-time .

Advanced: How can computational chemistry aid in predicting the compound’s physicochemical properties?

Answer:

- logP calculation : Use software like MarvinSketch or ChemAxon to predict lipophilicity (critical for bioavailability).

- pKa estimation : Determine protonation states of the acetamide and furan groups via SPARC or ACD/Labs.

- Molecular dynamics simulations : Assess solubility in water/octanol systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.